molecular formula C10H18MgO6 B6289070 Magnesium 2,4-pentanedionate hydrate, typically 98% (metals basis) CAS No. 67032-77-3

Magnesium 2,4-pentanedionate hydrate, typically 98% (metals basis)

Cat. No.: B6289070
CAS No.: 67032-77-3
M. Wt: 258.55 g/mol
InChI Key: LDRHDOBLZDBGOP-VGKOASNMSA-L
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Description

Magnesium 2,4-pentanedionate hydrate, typically 98% (metals basis), is a coordination compound where magnesium is chelated by two 2,4-pentanedionate ligands. This compound is often used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium 2,4-pentanedionate hydrate can be synthesized by reacting magnesium salts, such as magnesium chloride or magnesium sulfate, with 2,4-pentanedione in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

On an industrial scale, the synthesis involves similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete reaction of magnesium salts with 2,4-pentanedione. The product is then purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Magnesium 2,4-pentanedionate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium 2,4-pentanedionate hydrate is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Magnesium acetate tetrahydrate
  • Magnesium sulfate heptahydrate
  • Magnesium chloride hexahydrate

Uniqueness

Magnesium 2,4-pentanedionate hydrate is unique due to its specific chelation with 2,4-pentanedionate ligands, which provides distinct stability and reactivity compared to other magnesium salts. This makes it particularly useful in applications requiring precise control over magnesium ion availability .

Properties

IUPAC Name

magnesium;(Z)-4-oxopent-2-en-2-olate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Mg.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRHDOBLZDBGOP-VGKOASNMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18MgO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68488-07-3
Record name Magnesium acetylacetonate dihydrate
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